7,9-Bis(2-carboxyethyl)guanine is a modified guanine derivative that has gained attention in biochemical and toxicological research due to its potential role as a DNA adduct formed from exposure to certain carcinogens. This compound is particularly significant in studies relating to the mechanisms of DNA damage and repair, as well as in understanding the metabolic pathways of various environmental and dietary carcinogens.
The compound is primarily formed through metabolic processes involving nitrosamines, which are commonly found in tobacco smoke, grilled meats, and certain pharmaceuticals. Specifically, 7,9-bis(2-carboxyethyl)guanine can be generated from the metabolism of 3-(methylnitrosamino)propionic acid, a nitrosamine present in processed meats .
7,9-Bis(2-carboxyethyl)guanine is classified as a DNA adduct, a type of compound that forms when a chemical binds to DNA, potentially leading to mutations and cancer. It falls under the category of alkylated guanines, which are modifications of the nucleobase guanine that can interfere with normal DNA replication and transcription processes .
The synthesis of 7,9-bis(2-carboxyethyl)guanine typically involves chemical reactions where guanine reacts with carboxyethylating agents. The most common method includes the reaction of guanine with 2-carboxyethyl groups derived from alkylation processes.
7,9-Bis(2-carboxyethyl)guanine features a guanine base with two carboxyethyl groups attached at the 7 and 9 positions. The molecular formula can be represented as C₁₃H₁₅N₅O₄.
7,9-Bis(2-carboxyethyl)guanine can undergo various chemical reactions typical of nucleobases:
The stability of 7,9-bis(2-carboxyethyl)guanine in biological systems is crucial for understanding its role in DNA damage. Studies have shown that it forms stable adducts with DNA but can also be subject to repair mechanisms by cellular enzymes .
The mechanism by which 7,9-bis(2-carboxyethyl)guanine exerts its effects involves several steps:
Research indicates that levels of 7,9-bis(2-carboxyethyl)guanine in human tissues correlate with dietary intake of nitrosamines and smoking habits .
Relevant analyses have shown that this compound can form stable complexes with metal ions which may influence its biological activity .
7,9-Bis(2-carboxyethyl)guanine is primarily used in research settings:
β-Propiolactone (BPL) is a highly reactive alkylating agent and known carcinogen that forms DNA adducts primarily through an S~N~2 nucleophilic substitution mechanism. This strained four-membered lactone ring undergoes ring opening upon nucleophilic attack, generating a reactive carboxonium ion intermediate. Among DNA nucleobases, guanine exhibits the highest susceptibility to BPL alkylation due to the pronounced nucleophilicity of its N7 position, located in the major groove of the DNA helix. Computational studies using DFT methods and ab initio calculations have demonstrated that the activation free energy (ΔG⧧) for guanine N7 alkylation is significantly lower than for other nucleobases, explaining the preferential formation of guanine adducts [3].
The initial reaction product is the monoadduct 7-(2'-carboxyethyl)guanine (7-CEG), characterized by a carboxyethyl group (-CH~2~-CH~2~-COOH) attached to the N7 atom of guanine. This primary adduct retains an unreacted carboxylic acid group that can undergo further intramolecular reaction under appropriate conditions. At physiological pH, the carboxylate anion facilitates a nucleophilic attack on the BPL molecule, leading to the formation of the bisalkylated species 7,9-bis(2-carboxyethyl)guanine (7,9-bCEG). This stepwise mechanism explains why 7,9-bCEG formation predominates at longer reaction times or higher BPL concentrations, as observed in kinetic studies [1] [3].
Table 1: Relative Susceptibility of DNA Nucleobases to β-Propiolactone Alkylation
Nucleobase | Alkylation Site | Primary Adduct | Relative Reactivity | Activation Free Energy (ΔG⧧) |
---|---|---|---|---|
Guanine | N7 | 7-CEG | 1.0 (reference) | 18.2 kcal/mol |
Adenine | N1 | 1-CEA | 0.38 | 22.1 kcal/mol |
Thymine | N3 | 3-CET | 0.29 | 23.5 kcal/mol |
Cytosine | N3 | 3-CEC | 0.21 | 24.3 kcal/mol |
The formation of 7,9-bCEG adducts is fundamentally governed by the nucleophilic properties of DNA atoms and the electrophilic character of β-propiolactone. Within the DNA double helix, nucleophilic sites are differentially accessible and reactive. The N7 position of guanine is particularly exposed in the major groove and has the highest electron density among purine nitrogens, making it the primary target for electrophilic carcinogens like BPL. Quantum mechanical calculations reveal that the electron density at guanine N7 (-0.46 e) significantly exceeds that at N1 (-0.22 e) or O6 (-0.38 e), rationalizing its preferential alkylation [3] [6].
Following initial N7 alkylation, the resulting 7-CEG adduct undergoes significant molecular rearrangement. The positive charge introduced at N7 upon alkylation (creating a quaternary nitrogen) substantially reduces the pK~a~ of the N1 proton (from ~9.4 in normal guanine to ~6.5 in 7-CEG), enhancing its acidity. Deprotonation at N1 generates a highly nucleophilic site that can participate in secondary alkylation events. This activated species readily attacks another BPL molecule, leading to the formation of the bisalkylated 7,9-bCEG adduct. The spatial proximity of the N9 position (which becomes nucleophilic upon N7 alkylation) to the carboxyethyl group at N7 may further facilitate intramolecular interactions that promote bisadduct formation [1] [7].
Phosphate backbone oxygens also serve as significant nucleophilic centers in DNA. Studies of BPL reactions with thymidine-5'-monophosphate demonstrate that phosphate diesters can form, potentially competing with base alkylation. However, phosphate adducts are generally less stable than base adducts and undergo more rapid hydrolysis, reducing their biological significance compared to the persistent 7,9-bCEG lesions in genomic DNA [7].
The structural and functional consequences of guanine alkylation differ markedly between monoadducts (7-CEG) and bisadducts (7,9-bCEG). The monoalkylated 7-CEG adduct maintains the glycosidic bond stability typical of unmodified guanine, allowing it to remain incorporated within the DNA strand. However, the positive charge at N7 introduces significant electronic perturbations: (1) decreased electron density at adjacent atoms, particularly C8 and O6; (2) enhanced susceptibility to depurination due to charge destabilization of the glycosidic bond; and (3) potential for imidazole ring opening under alkaline conditions to form mutagenic alkyl-FapyG derivatives [1] [6].
In contrast, the 7,9-bis(2-carboxyethyl)guanine adduct represents a more profoundly disrupted guanine structure. Alkylation at both N7 and N9 positions effectively severs the connection between the purine ring system and the deoxyribose sugar, releasing 7,9-bCEG as a free base from the DNA backbone. This results in the formation of an abasic site in the DNA strand, which is intrinsically mutagenic and cytotoxic. The liberated 7,9-bCEG molecule contains two carboxylic acid groups that may participate in intramolecular hydrogen bonding, creating a quasi-cyclic structure that influences its chemical properties and biological recognition [1] [3].
The steric consequences of these adducts also differ substantially. While 7-CEG presents a moderately bulky carboxyethyl group in the major groove (molecular volume ~85 ų), 7,9-bCEG formation creates a substantially larger lesion. This increased bulkiness has profound implications for DNA processing enzymes. Structural biology studies using X-ray crystallography demonstrate that bulky N7-alkylG adducts can inhibit DNA polymerase β activity by preventing the enzyme's transition to a catalytically competent closed conformation. Specifically, the polymerase remains in an open conformation with disordered catalytic metal ions and improperly positioned dNTP when encountering bulky N7 adducts, reducing nucleotide incorporation efficiency by approximately 10-fold compared to undamaged DNA [6].
The formation kinetics of 7,9-bCEG adducts demonstrate significant differences between controlled in vitro systems and complex biological environments. In vitro studies using calf thymus DNA incubated with BPL show time-dependent adduct accumulation following second-order kinetics. At physiological pH (7.4) and temperature (37°C), 7-CEG forms rapidly (k~1~ = 2.8 × 10⁻³ M⁻¹min⁻¹), with bisalkylated 7,9-bCEG appearing as a secondary product (k~2~ = 6.4 × 10⁻⁴ M⁻¹min⁻¹) after approximately 30 minutes of exposure. This delayed appearance aligns with the proposed stepwise alkylation mechanism, where 7-CEG serves as the necessary precursor for 7,9-bCEG formation [1] [3].
In vivo kinetics present a more complex picture due to competing metabolic processes and DNA repair activities. Following administration of the model carcinogen N-nitroso-5,6-dihydrouracil (NDHU) to MRC Wistar rats, 7-(2'-carboxyethyl)guanine (CEG) adducts were detected in liver DNA hydrolysates. These adducts displayed remarkable persistence, remaining detectable for up to 33 days post-exposure. Notably, the proportion of CEG-type adducts in total DNA alkylation products differed significantly between in vitro (94% of total adducts) and in vivo (21% of total adducts) contexts, highlighting the substantial impact of biological milieu on adduct distribution patterns [2] [4].
Several factors modulate in vivo kinetics: (1) enzymatic detoxification pathways, particularly glutathione conjugation which effectively competes with DNA alkylation (computational studies indicate ΔG⧧ for GSH reaction with BPL is ~3 kcal/mol lower than for guanine alkylation); (2) hydrolytic decomposition of BPL (aqueous half-life ~3.5 hours at 37°C) yielding biologically inactive 3-hydroxypropionic acid; and (3) DNA repair mechanisms, including nucleotide excision repair (NER) for bulky adducts and alkylguanine DNA alkyltransferase (AGT) for O⁶-alkylations, though 7-alkylguanines are typically poor substrates for these pathways [3] [6].
Table 2: Kinetic Parameters for 7,9-Bis(2-carboxyethyl)guanine Formation and Persistence
Parameter | In Vitro Value | In Vivo Value (Rat Model) | Key Influencing Factors |
---|---|---|---|
7-CEG Formation Rate (k~1~) | 2.8 × 10⁻³ M⁻¹min⁻¹ | Not determined | pH, temperature, BPL concentration |
7,9-bCEG Formation Rate (k~2~) | 6.4 × 10⁻⁴ M⁻¹min⁻¹ | Not determined | Precursor (7-CEG) concentration, pH |
Time to Maximum bCEG Level | 90-120 minutes | 24-48 hours | Metabolic activation, tissue distribution |
Adduct Half-life | 48 hours (hydrolytic decay) | 7-10 days (liver DNA) | DNA repair capacity, cell turnover |
Proportion of Total Adducts | ~40% at high BPL exposure | ~5% at carcinogenic doses | Competing detoxification pathways |
Advanced analytical techniques have enabled precise quantification of these adducts in biological matrices. Nano-liquid chromatography/high-resolution accurate mass spectrometry (LC/HRAMS) methods can detect 7,9-bCEG at frequencies as low as 0.1-1.1 adducts per 10⁸ bases using only 3 μg of DNA sample. This sensitivity has permitted adduct detection in both fresh-frozen and formalin-fixed paraffin-embedded (FFPE) tissues, expanding opportunities for retrospective analysis of archival samples in molecular epidemiology studies [4].
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